

Triacontyl palmitate molecular formula and weight

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An In-Depth Technical Guide to **Triacontyl Palmitate**: Molecular Properties and Analytical Methodologies

Introduction

Triacontyl palmitate, also known as myricyl palmitate, is a wax ester, a class of chemical compounds characterized by a fatty acid esterified to a long-chain fatty alcohol. It is a significant component of beeswax, where it contributes to the material's characteristic properties. For researchers and professionals in drug development, understanding the physicochemical properties and analytical methods for such long-chain esters is crucial for formulation, quality control, and the study of lipid metabolism. This guide provides a technical overview of **triacontyl palmitate**, focusing on its molecular characteristics and the experimental protocols used for its analysis.

Molecular and Physicochemical Properties

The fundamental properties of **triacontyl palmitate** are summarized below. These values are essential for its identification and characterization in various matrices.



Property	Value	Source
Molecular Formula	C46H92O2	[1][2][3][4][5]
Molecular Weight	677.2 g/mol	[1]
IUPAC Name	triacontyl hexadecanoate	[1]
CAS Number	6027-71-0	[1][2][3]
Synonyms	Myricyl palmitate, Myricin	[1]
Boiling Point	645.5°C at 760 mmHg	[3][4]
Density	0.855 g/cm³	[3][4]

Experimental Protocols: Analysis of Wax Esters

The analysis of wax esters like **triacontyl palmitate** typically involves extraction from a sample matrix, followed by chromatographic separation and detection. Due to their low volatility, direct analysis can be challenging, often necessitating high-temperature techniques or derivatization.

Protocol 1: Direct Analysis by High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC/MS)

This method is suitable for the direct analysis of intact wax esters without chemical modification.

1. Sample Preparation and Extraction:

- The lipid fraction is extracted from the source material using a suitable organic solvent (e.g., a mixture of n-hexane and diethyl ether).
- The extract is concentrated under a stream of nitrogen.

2. Isolation of Wax Esters:

- The crude lipid extract is purified using solid-phase extraction (SPE) with a silica gel cartridge.[6]
- Non-polar components, including wax esters, are eluted using a non-polar solvent system such as n-hexane/diethyl ether (99:1 v/v).[6]



- The eluted fraction containing the wax esters is collected and evaporated to dryness.
- 3. HT-GC/MS Analysis:
- The purified wax ester sample is redissolved in a suitable solvent (e.g., hexane or toluene) at a concentration of 0.1–1.0 mg/mL.[7]
- The sample is injected into a GC equipped with a capillary column suitable for hightemperature analysis.
- GC Conditions:
- Injector and Detector Temperature: 390°C[7]
- Column Temperature Program: Initial temperature of 120°C, ramped to 240°C at 15°C/min, then ramped to 390°C at 8°C/min, and held for several minutes.[7]
- MS Conditions:
- Detection Mode: Electron Ionization (EI)
- Scan Range: m/z 50-920[7]
- The resulting mass spectra can provide information on the molecular weight and fragmentation patterns, which helps identify the constituent fatty acid and fatty alcohol moieties of the wax esters.[7]

Protocol 2: Analysis via Transesterification and Derivatization

This indirect method involves breaking the ester bond to analyze the constituent fatty acid and fatty alcohol separately, which is often simpler than analyzing the intact ester.

- 1. Isolation and Saponification/Transesterification:
- Isolate the wax ester fraction as described in Protocol 1, Step 2.
- The purified wax esters are transesterified. A common method involves refluxing the sample with an anhydrous solution of 1N HCl in methanol or ethanol.[6][8] This process converts the fatty acid moiety into a fatty acid methyl ester (FAME) and releases the fatty alcohol.
- 2. Separation of FAMEs and Fatty Alcohols:
- The resulting mixture of FAMEs and fatty alcohols can be separated using solid-phase extraction or column chromatography.[8]
- 3. Derivatization and GC-MS Analysis:



- The FAME fraction can be analyzed directly by standard GC-MS.
- The fatty alcohol fraction is often derivatized (e.g., converted to trimethylsilyl (TMS) ethers) to improve its volatility and chromatographic behavior before GC-MS analysis.[9]
- The separated and derivatized components are then analyzed by GC-MS to determine their respective structures and quantities.

Visualized Workflow and Pathways

The following diagrams illustrate the logical flow of the analytical processes described.

Caption: Workflow for Direct Analysis of **Triacontyl Palmitate**.

Caption: Workflow for Indirect Analysis via Transesterification.

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